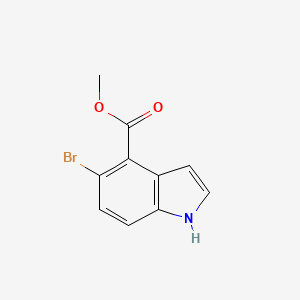Methyl 5-bromo-1H-indole-4-carboxylate
CAS No.:
Cat. No.: VC13564575
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8BrNO2 |
|---|---|
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | methyl 5-bromo-1H-indole-4-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)9-6-4-5-12-8(6)3-2-7(9)11/h2-5,12H,1H3 |
| Standard InChI Key | DIXOGRQXHFDJSD-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC2=C1C=CN2)Br |
| Canonical SMILES | COC(=O)C1=C(C=CC2=C1C=CN2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 5-bromo-1H-indole-4-carboxylate features a planar indole core substituted with a bromine atom at the 5-position and a methyl ester group at the 4-position. The indole skeleton consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The bromine substitution introduces steric and electronic effects that influence reactivity, while the ester group enhances solubility in organic solvents .
Key Structural Identifiers:
-
IUPAC Name: methyl 5-bromo-1H-indole-4-carboxylate
-
SMILES: COC(=O)C1=C(C=CC2=C1C=CN2)Br
Synthesis and Manufacturing Processes
Optimization Challenges
-
Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions (temperature, catalyst) .
-
Yield Improvement: Literature on similar compounds reports yields of 60–70% for esterification steps, suggesting room for optimization via microwave-assisted synthesis or flow chemistry .
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 254.08 g/mol | |
| LogP | Estimated 2.1–2.5 (moderate lipophilicity) | Calculated |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
Stability Profile
-
Thermal Stability: Indole esters generally decompose above 200°C.
-
Light Sensitivity: Brominated aromatics are prone to photodegradation, necessitating storage in amber containers .
Applications in Medicinal Chemistry
Drug Intermediate
This compound serves as a precursor to kinase inhibitors and apoptosis inducers. For example, its ester group can be hydrolyzed to a carboxylic acid for further functionalization .
Structure-Activity Relationship (SAR) Studies
Modifications at the 4- and 5-positions are critical for optimizing target affinity. Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in protein targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume